molecular formula C8H10F5NO3 B6608170 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid CAS No. 2839158-19-7

3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid

Cat. No.: B6608170
CAS No.: 2839158-19-7
M. Wt: 263.16 g/mol
InChI Key: TWOYDZNDQKNGEE-UHFFFAOYSA-N
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Description

3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid is a compound that combines the structural features of azetidine and oxetane rings, both of which are known for their unique chemical properties and reactivity. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety further enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid typically involves the formation of the azetidine ring followed by the introduction of the difluorooxetane moiety. One common method involves the nucleophilic substitution reaction of a suitable azetidine precursor with a difluorooxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups, depending on the reagents and conditions used .

Scientific Research Applications

3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The azetidine and oxetane rings contribute to the compound’s ability to undergo ring-opening reactions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine hydrochloride: A derivative of azetidine with similar fluorine substitution, used in bioimaging and energetic materials.

    3,3-Difluorooxetane: A compound with a difluorooxetane ring, used in the synthesis of advanced materials and pharmaceuticals.

Uniqueness

3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid stands out due to the combination of azetidine and oxetane rings, along with the trifluoroacetic acid moiety. This unique structure imparts enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYDZNDQKNGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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